
HTS01037
Overview
Description
HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs). It acts as an antagonist of protein-protein interactions mediated by FABPs, particularly adipocyte fatty acid binding protein . This compound is a valuable tool for studying the function of fatty acid binding proteins in lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
HTS01037 can be synthesized through a series of chemical reactions involving the formation of a bithiophene structure. The synthetic route typically involves the following steps:
Formation of the bithiophene core: This involves the coupling of thiophene derivatives under specific conditions.
Introduction of functional groups: Functional groups such as carboxylic acid and methoxycarbonyl are introduced through reactions like esterification and amidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
HTS01037 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biochemical Studies
HTS01037 is extensively used in biochemical research to explore the binding properties and physiological roles of FABPs. Its ability to inhibit lipolysis in 3T3-L1 adipocytes and reduce inflammation in macrophages makes it a valuable tool for studying lipid handling and metabolic pathways .
Pharmacological Investigations
The compound has been evaluated for its pharmacological effects in various preclinical models. For instance:
- Inflammation Modulation : this compound significantly reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages, mimicking the phenotype observed in A-FABP/aP2 knockout mice .
- Lipid Metabolism : In studies involving diabetic mouse models, this compound has been shown to improve glucose metabolism and enhance insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .
Drug Development
This compound is being investigated as a lead compound for developing new drugs targeting FABPs. Its high selectivity and affinity make it an attractive candidate for treating conditions linked to lipid metabolism dysfunctions .
Case Study 1: Inhibition of Lipid Import
A study assessed the effects of this compound on ovarian cancer cells (SKOV3) and demonstrated that it inhibited lipid uptake effectively, showing an IC50 value comparable to other known inhibitors. This suggests that this compound can potentially be utilized in cancer therapies targeting lipid metabolism .
Case Study 2: Anti-Inflammatory Effects
Research involving this compound highlighted its role in reducing inflammatory markers in macrophages exposed to lipopolysaccharides. This property could be exploited for developing treatments for inflammatory diseases, emphasizing the compound's relevance in therapeutic contexts .
Mechanism of Action
HTS01037 functions as a high-affinity ligand for adipocyte fatty acid binding protein, with a dissociation constant (Ki) of 0.67 micromolar . It competes with fatty acids for binding in the ligand-binding cavity of the protein, thereby inhibiting its function. This inhibition affects lipid metabolism and reduces inflammation by modulating the expression of various genes and proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
BMS309403: Another inhibitor of fatty acid binding proteins with similar binding properties.
FABP4 Inhibitor: A class of compounds that target fatty acid binding protein 4, similar to HTS01037.
Uniqueness
This compound is unique due to its high selectivity and affinity for adipocyte fatty acid binding protein. It has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages, making it a valuable tool for studying lipid metabolism and inflammation .
Biological Activity
HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs), particularly adipocyte FABP (A-FABP/aP2). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, primarily due to its effects on lipid metabolism and inflammation.
This compound functions by competing with fatty acids for binding to A-FABP, thereby disrupting its intracellular trafficking and metabolism of fatty acids. The compound exhibits a high-affinity binding with a Ki value of approximately 670 nM for A-FABP, which is significantly lower than other inhibitors such as BMS309403, indicating a relatively lower potency compared to this benchmark inhibitor .
Key Actions:
- Inhibition of Lipolysis : this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes, a model for studying adipocyte function. This effect mirrors the phenotype observed in A-FABP knockout mice, suggesting that the compound effectively mimics the biological outcomes of genetic disruption of A-FABP .
- Reduction of Inflammation : The compound also reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages, indicating its potential anti-inflammatory properties .
In Vitro Studies
- Cell-Based Assays : this compound demonstrated significant inhibition of MCP-1 release from THP-1 macrophages, which is crucial for understanding its impact on inflammatory pathways. The compound's efficacy in these assays suggests that it may play a role in modulating inflammatory responses associated with metabolic diseases .
Assay Type | Result |
---|---|
Lipolysis in 3T3-L1 | Significant inhibition observed |
MCP-1 Release | Reduced secretion in THP-1 macrophages |
In Vivo Studies
While extensive in vivo characterization has not been reported for this compound, preliminary studies indicate that similar compounds have improved insulin sensitivity and reduced plasma triglycerides in diet-induced obesity (DIO) mouse models. For instance, BMS309403 was effective in improving metabolic parameters when administered chronically to DIO mice .
Case Studies
- Insulin Sensitivity Improvement : In a study involving leptin-deficient ob/ob mice, FABP4 inhibition was associated with improved insulin resistance. Although direct studies with this compound are lacking, the parallels drawn from related compounds suggest potential benefits in insulin signaling pathways .
- Atherosclerosis Model : Another investigation demonstrated that FABP4 inhibition could ameliorate atherosclerosis in ApoE−/− mice. Again, while this compound was not specifically tested, these findings underscore the relevance of FABP4 inhibitors in cardiovascular health .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of HTS01037 in cellular studies, and how is its inhibitory effect experimentally validated?
this compound acts as a fatty acid-binding protein (FABP) inhibitor, particularly targeting FABP5, which regulates lipid-mediated signaling pathways. Methodological validation includes treating primary macrophages or cancer cells (e.g., A549, Calu-6) with varying concentrations (e.g., 20 μM) and durations (e.g., 18 hours) of this compound, followed by quantification of downstream mediators like leukotriene C4 (LTC4) via ELISA or prostaglandins via liquid chromatography . Western blotting and RT-PCR are used to assess protein (e.g., cPLA2, 5LO) and mRNA expression changes, respectively .
Q. How do researchers determine the optimal concentration and treatment duration for this compound in in vitro studies?
Dose-response experiments are conducted by incubating cells (e.g., primary macrophages) with this compound at concentrations ranging from 0–20 μM for 18 hours, followed by functional assays (e.g., LTC4 secretion). Time-course analyses (e.g., 0–6 hours post-treatment) are performed to identify peak inhibitory effects. Statistical significance (e.g., ANOVA) is applied to compare treated vs. untreated groups, with p-values <0.05 considered significant .
Q. What are the standard controls used in this compound experiments to ensure specificity?
Negative controls include vehicle-treated cells (e.g., DMSO), while positive controls may involve known FABP inhibitors (e.g., SBFI26). Knockdown models (e.g., FABP5-silenced cells) and rescue experiments (e.g., FABP5 overexpression) are used to confirm target specificity. Parallel assays (e.g., cell viability via trypan blue exclusion) rule out cytotoxicity .
Advanced Research Questions
Q. How does this compound influence transcriptomic profiles in cancer cells, and what bioinformatics tools are used to analyze differential gene expression?
RNA sequencing is performed on this compound-treated cells (e.g., A549) vs. controls. Total RNA is extracted, and cDNA libraries are prepared for Illumina sequencing. Data alignment to reference genomes (e.g., GRCh38) and differential expression analysis are conducted using tools like DESeq2. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) identifies processes such as transmembrane transport or cell cycle regulation. Validation includes qPCR and protein-level assays (e.g., Western blot for FASN, SCD-1) .
Q. What experimental strategies address discrepancies in this compound-mediated effects across cell types or studies?
Contradictions (e.g., variable ROS suppression in BV2 microglia vs. UCP2-knockdown cells) are resolved by:
- Replicating experiments under standardized conditions (e.g., serum-free media, matched cell passage numbers).
- Cross-validating findings with orthogonal methods (e.g., flow cytometry for ROS, Seahorse assays for mitochondrial activity).
- Incorporating multi-omics approaches (e.g., proteomics to confirm transcriptomic data) .
Q. How is this compound used to study cell cycle regulation, and what techniques quantify G0/G1 phase arrest?
Cell cycle distribution is analyzed via flow cytometry using BrdU/propidium iodide staining. This compound-treated cells (e.g., A549) show increased G0/G1 populations and reduced S-phase entry. Western blotting detects cyclin D1/B1 downregulation, while PARP cleavage assays exclude apoptosis as a confounding factor. Statistical analysis of triplicate experiments ensures reproducibility .
Properties
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.